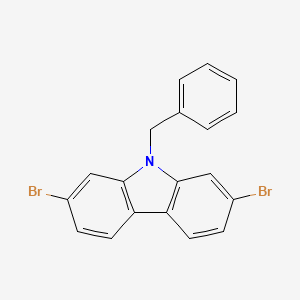

9-benzyl-2,7-dibromo-9H-carbazole

Beschreibung

Synthesis of 2,7-Dibromo-9H-carbazole Precursors

The creation of the 2,7-dibrominated carbazole (B46965) skeleton is a critical first step, for which several methods have been developed, primarily starting from biphenyl (B1667301) derivatives.

A widely adopted and efficient route to 2,7-dibromo-9H-carbazole begins with 4,4'-dibromobiphenyl (B48405). researchgate.net This multi-step process involves:

Nitration: The initial step is the nitration of 4,4'-dibromobiphenyl. This is typically achieved by reacting it with a nitrating agent, such as fuming nitric acid in glacial acetic acid, to introduce a nitro group at an ortho position, yielding 4,4'-dibromo-2-nitrobiphenyl. scispace.com One reported procedure involves heating 4,4'-dibromobiphenyl in glacial acetic acid and then adding fuming nitric acid, resulting in a 91% yield after recrystallization. scispace.com

Reductive Cyclization: The subsequent and key step is the intramolecular reductive cyclization of 4,4'-dibromo-2-nitrobiphenyl to form the carbazole ring system. This transformation is commonly accomplished via the Cadogan reaction, which uses trivalent phosphorus reagents to deoxygenate the nitro group, leading to the formation of a C-N bond. nih.govresearchgate.netresearchgate.net This method is considered a highly successful route for preparing various carbazole derivatives. researchgate.netresearchgate.net

The efficiency of the ring-closing step is highly dependent on the reaction conditions. The Cadogan cyclization of 2-nitrobiphenyls has been shown to be temperature-dependent, with higher boiling solvents generally affording better yields. researchgate.netresearchgate.net

Commonly used phosphorus reagents include triethyl phosphite (B83602) and triphenylphosphine (B44618) (PPh₃). scispace.comchemicalbook.com For instance, heating 4,4'-dibromo-2-nitrobiphenyl in triethyl phosphite at 150°C for 24 hours has been reported to yield 2,7-dibromo-9H-carbazole, albeit with a modest yield of 48%. scispace.com A more efficient procedure involves reacting the nitro-biphenyl precursor with triphenylphosphine in a high-boiling solvent like 1,2-dichlorobenzene (B45396) at 180°C for 3 hours, which provides the desired product in a significantly higher yield of 82.5%. chemicalbook.com

The table below summarizes and compares different conditions for the Cadogan ring-closing reaction.

| Starting Material | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |

| 4,4'-Dibromo-2-nitrobiphenyl | Triethyl phosphite | Neat | 150°C | 24 h | 48% | scispace.com |

| 4,4'-Dibromo-2-nitrobiphenyl | Triphenylphosphine | 1,2-Dichlorobenzene | 180°C | 3 h | 82.5% | chemicalbook.com |

N-Alkylation Strategies for Introducing the Benzyl (B1604629) Moiety to 2,7-Dibromo-9H-carbazole

Once the 2,7-dibromo-9H-carbazole precursor is obtained, the final step is the introduction of the benzyl group onto the carbazole nitrogen.

The N-benzylation of 2,7-dibromo-9H-carbazole is a classic nucleophilic substitution reaction. nih.gov In this process, the nitrogen atom of the carbazole ring acts as a nucleophile. To enhance its nucleophilicity, the N-H proton is first removed by a base. The resulting carbazolide anion then attacks the electrophilic benzylic carbon of a benzyl halide, such as benzyl bromide, displacing the halide and forming the N-benzyl C-N bond. This general N-alkylation strategy is a standard procedure for modifying the carbazole core to improve solubility and tune electronic properties. ossila.comresearchgate.netnih.gov

The efficiency of the N-benzylation reaction is influenced by the choice of base, solvent, and temperature. Strong bases are typically required to deprotonate the relatively acidic carbazole N-H proton (pKa ≈ 19.9 in DMSO). researchgate.netacs.org Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium carbonate (K₂CO₃), often used in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.netbeilstein-journals.org

While the specific conditions for the synthesis of 9-benzyl-2,7-dibromo-9H-carbazole are proprietary in some literature, related N-alkylations of 2,7-dibromocarbazole are well-documented. For example, the synthesis of 2,7-dibromo-9-(2-ethylhexyl)carbazole and 2,7-dibromo-9-octyl-9H-carbazole follows standard alkylation procedures using the corresponding alkyl bromides. researchgate.netnih.govnih.gov The table below outlines typical reagents used for the N-alkylation of carbazole systems.

| Carbazole Substrate | Alkylating Agent | Base | Solvent | Typical Conditions | Reference |

| 2,7-Dibromo-9H-carbazole | 1-Bromooctane | Not specified | Not specified | Standard alkylation | nih.gov |

| 2,7-Dibromo-9H-carbazole | 2-Ethylhexyl bromide | Not specified | Not specified | Standard alkylation | researchgate.net |

| 3-Substituted Indazole | Various alkyl bromides | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Optimized for regioselectivity | beilstein-journals.org |

| 2,7-Dibromocarbazole | Benzyl Bromide | Strong Base | Not specified | General procedure | researchgate.net |

Advanced Synthetic Techniques for Enhanced Yield and Selectivity

To improve upon classical synthetic methods, advanced techniques focusing on efficiency, speed, and sustainability ("green chemistry") have been explored. For the synthesis of 2,7-dibromo-9H-carbazole and its subsequent N-alkylation, microwave-assisted synthesis stands out as a significant advancement. researchgate.netcolab.ws

Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times and often improve yields compared to conventional heating methods. colab.ws Researchers have reported new, highly effective methods for both the synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation derivatives under microwave activation. researchgate.netcolab.ws The use of flow-type microwave reactors further enhances this approach by enabling continuous synthesis, which is beneficial for rapid reaction optimization and scaling up production. colab.ws This technology has been successfully applied to optimize reactions like the Claisen rearrangement, demonstrating its potential for high-throughput synthesis. colab.ws

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

9-benzyl-2,7-dibromocarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Br2N/c20-14-6-8-16-17-9-7-15(21)11-19(17)22(18(16)10-14)12-13-4-2-1-3-5-13/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQQHWYCZFAJHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 9 Benzyl 2,7 Dibromo 9h Carbazole and Precursor Systems

Advanced Synthetic Techniques for Enhanced Yield and Selectivity

Microwave-Assisted Synthesis for Accelerated Reactions

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. indianchemicalsociety.comnih.govnih.gov This approach has been successfully applied to the synthesis of carbazole (B46965) derivatives, including the N-alkylation of 2,7-dibromo-9H-carbazole, the direct precursor to 9-benzyl-2,7-dibromo-9H-carbazole. colab.wsresearchgate.net

The synthesis of the precursor, 2,7-dibromo-9H-carbazole, can be achieved through methods such as the Cadogan ring-closure reaction of 4,4'-dibromo-2-nitrobiphenyl. nih.gov More contemporary and efficient methods, however, utilize microwave activation. Research has demonstrated new, highly effective, and "green" methods for the synthesis of 2,7-dibromo-9H-carbazole and its subsequent N-alkylation under microwave irradiation. colab.wsresearchgate.net These methods are noted for their efficiency, simplicity, and significant reduction in synthesis time compared to classical approaches. colab.ws

The N-benzylation of 2,7-dibromo-9H-carbazole to form the target compound, this compound, typically involves the reaction of the carbazole with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, in the presence of a base. mnstate.edunih.gov While specific data for the microwave-assisted N-benzylation of 2,7-dibromo-9H-carbazole is not extensively detailed in the retrieved literature, the general principles of microwave-assisted N-alkylation of carbazoles are well-established. colab.wsresearchgate.net These reactions are typically carried out in a suitable solvent with a base to facilitate the deprotonation of the carbazole nitrogen.

The following table illustrates a representative conventional N-alkylation reaction, which can be adapted for microwave-assisted synthesis to achieve accelerated reaction times.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2,7-dibromo-9H-carbazole | Benzyl bromide | Potassium Carbonate | Methanol | This compound |

Exploration of Flow Chemistry Approaches for Scalable Production

Flow chemistry, or continuous-flow synthesis, offers significant advantages for the scalable production of chemical compounds. By conducting reactions in a continuously flowing stream through a reactor, this methodology allows for better control over reaction parameters, improved heat and mass transfer, enhanced safety, and straightforward scalability. The use of a flow-type microwave reactor, in particular, has been shown to significantly reduce the synthesis time for 2,7-dibromo-9H-carbazole and its derivatives. colab.wsresearchgate.net

The integration of microwave irradiation with flow chemistry presents a promising pathway for the industrial production of this compound. A single-mode microwave reactor designed for continuous-flow synthesis can be employed. colab.ws Such a system allows for rapid screening of reaction conditions by adjusting parameters like power and flow rate to optimize the synthesis. colab.ws

For the scalable production of this compound, a two-step continuous-flow process can be envisioned. The first step would involve the synthesis of the 2,7-dibromo-9H-carbazole precursor, followed by an in-line N-benzylation step. This integrated approach would minimize handling and purification of intermediates, leading to a more efficient and cost-effective manufacturing process.

The table below outlines a conceptual flow chemistry setup for the N-benzylation step.

| Parameter | Value/Description |

| Reactor Type | Flow-type Microwave Reactor |

| Reactant Stream 1 | Solution of 2,7-dibromo-9H-carbazole in a suitable solvent (e.g., DMF) |

| Reactant Stream 2 | Solution of benzyl bromide and a base (e.g., potassium carbonate) in a suitable solvent |

| Temperature | Optimized via screening (e.g., 80-150 °C) |

| Residence Time | Optimized via screening (e.g., 5-30 minutes) |

| Output | Continuous stream of crude this compound, ready for in-line purification |

The development of such continuous-flow processes is crucial for meeting the growing demand for high-purity carbazole derivatives in the field of organic electronics.

Advanced Spectroscopic and Structural Elucidation of 9 Benzyl 2,7 Dibromo 9h Carbazole

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR)

High-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools for determining the molecular structure of 9-benzyl-2,7-dibromo-9H-carbazole in solution. By analyzing chemical shifts and coupling constants, a detailed picture of the electronic environment of each nucleus and the spatial relationships between them can be constructed.

Detailed Assignment of Proton and Carbon Chemical Shifts

The ¹H NMR spectrum is expected to show distinct signals for the carbazole (B46965) core protons and the benzyl (B1604629) group protons. The protons on the carbazole skeleton (H1, H3, H4, H6, H8) will appear in the aromatic region, typically downfield due to the deshielding effects of the aromatic rings. The symmetry of the 2,7-dibromo substitution pattern simplifies the spectrum, making H1/H8, H3/H6, and H4/H5 chemically equivalent in the parent carbazole. However, the N-benzyl group's rotation can induce slight differences. The protons of the benzyl group will appear as a singlet for the methylene (B1212753) protons (CH₂) and a set of multiplets for the phenyl ring protons.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the carbazole ring will resonate at specific chemical shifts influenced by the electronegative bromine and nitrogen atoms. The benzyl group will contribute signals for the methylene carbon and the carbons of its phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Assignments are estimated based on data from 2,7-dibromo-9H-carbazole and ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate. clockss.orgchemicalbook.com

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H1, H8 | ~8.0-8.1 (d) | C1, C8: ~122 |

| H3, H6 | ~7.4-7.5 (dd) | C3, C6: ~123 |

| H4, H5 | ~7.9-8.0 (d) | C4, C5: ~112 |

| Benzyl-CH₂ | ~5.7 (s) | Benzyl-CH₂: ~48 |

| Benzyl-Ph (o, m, p) | ~7.2-7.3 (m) | Benzyl-Ph (C): ~137 |

| Benzyl-Ph (CH): ~126-129 | ||

| C2, C7: ~115 | ||

| C4a, C4b: ~140 | ||

| C8a, C9a: ~124 |

d = doublet, dd = doublet of doublets, s = singlet, m = multiplet

Analysis of Coupling Constants and Conformational Effects of the Benzyl Group

The coupling constants (J-values) in the ¹H NMR spectrum would reveal through-bond connectivity. For instance, the H3 and H4 protons on the carbazole ring would exhibit ortho-coupling (~8-9 Hz), while meta-coupling between H1 and H3 would be smaller (~2 Hz).

The benzyl group is not static; it rotates around the C-N bond. This rotation influences the electronic environment of the nearby carbazole protons. In analogous structures like 9-benzyl-3-bromo-9H-carbazole, X-ray crystallography has shown that the phenyl ring of the benzyl group orients nearly perpendicular to the plane of the carbazole ring system, with a dihedral angle of approximately 87.1°. nih.gov This conformation minimizes steric hindrance. While NMR provides an averaged picture of the solution-state conformation, significant rotational restriction could lead to broadening of signals or the appearance of distinct signals for otherwise equivalent protons, offering insights into the conformational dynamics. The lack of significant through-space coupling (Nuclear Overhauser Effect) between the benzyl protons and the carbazole H4/H5 protons would support a conformation where the benzyl group is directed away from the carbazole rings.

Vibrational Spectroscopy (FTIR and Raman) for Molecular Fingerprinting

For this compound, the FTIR spectrum would be dominated by several key absorption bands. Data from related N-substituted and brominated carbazoles provide a strong basis for spectral interpretation. clockss.orgrsc.orgresearchgate.net

Table 2: Expected Characteristic FTIR and Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100-3000 | Aromatic C-H stretch (carbazole & benzyl) | Medium-Weak |

| 2950-2850 | Aliphatic C-H stretch (benzyl CH₂) | Weak |

| ~1600, ~1450 | Aromatic C=C ring stretching | Strong-Medium |

| ~1330 | C-N stretching | Medium |

| ~1230 | Aromatic C-H in-plane bending | Medium |

| ~880, ~810 | Aromatic C-H out-of-plane bending (p-disubstituted-like rings) | Strong |

| ~740, ~700 | C-H out-of-plane bending (monosubstituted benzyl) | Strong |

| ~550-650 | C-Br stretching | Medium-Strong |

The Raman spectrum would complement the FTIR data. Due to the different selection rules, non-polar bonds and symmetric vibrations, such as the symmetric stretching of the carbazole skeleton and the C-Br bonds, would be particularly prominent. Resonance Raman studies on carbazole complexes have shown that specific modes related to the carbazole donor are enhanced, providing detailed information about the electronic structure. acs.org

Ultraviolet-Visible Absorption and Fluorescence Emission Spectroscopies for Electronic Transitions

UV-Visible absorption and fluorescence emission spectroscopies probe the electronic transitions within the molecule. The spectra are dictated by the π-conjugated system of the carbazole core, which is modified by the bromo and benzyl substituents.

The UV-Vis absorption spectrum of N-substituted carbazoles typically displays two main absorption bands characteristic of the carbazole chromophore, corresponding to π-π* transitions. mdpi.com For a derivative like ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate, absorption maxima are observed around 297 nm and 342 nm. clockss.org A similar compound, this compound, is expected to exhibit absorption bands in a similar region. The bromination of the carbazole core at the 2 and 7 positions is known to cause a red-shift (a shift to longer wavelengths) in the absorption maxima compared to the non-brominated analogue. mdpi.com Another related 9-benzyl-9H-carbazole derivative shows absorption peaks at 220, 256, 306, and 356 nm. clockss.org

Upon excitation with UV light, many carbazole derivatives exhibit fluorescence. The emission spectrum provides information about the energy of the lowest excited singlet state. Studies on fluorescent chemosensors based on 9-benzyl-9H-carbazole derivatives show that they can be highly emissive, with emission properties that can be tuned by substitution. clockss.orgresearchgate.net The fluorescence spectrum of this compound would likely show an emission maximum blue-shifted from its lowest energy absorption band, with the difference being the Stokes shift.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the precise molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₁₉H₁₃Br₂N. chemsrc.com

The calculated monoisotopic mass would be confirmed by HRMS, providing unambiguous identification. The isotopic pattern would be highly characteristic due to the presence of two bromine atoms (¹⁹Br and ⁸¹Br have nearly equal natural abundance), resulting in a distinctive M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 1:2:1.

The fragmentation analysis under electron ionization (EI) would reveal structural information. The most likely fragmentation pathways include:

Loss of the benzyl group: A primary fragmentation would be the cleavage of the N-CH₂ bond to lose a benzyl radical (•CH₂Ph, 91 Da), leading to a prominent ion corresponding to the 2,7-dibromocarbazole cation.

Formation of the tropylium (B1234903) ion: The benzyl cation itself can rearrange to the stable tropylium ion at m/z 91, which is often a base peak in the mass spectra of benzyl-containing compounds.

Loss of bromine: Subsequent fragmentation could involve the loss of one or both bromine atoms from the carbazole ring.

X-ray Crystallography for Definitive Solid-State Molecular Architecture (referencing analogous N-substituted dibromocarbazoles for comparative studies)

While the specific crystal structure for this compound is not reported, a detailed understanding of its solid-state architecture can be derived from the crystal structures of closely related analogues, such as 9-benzyl-3-bromo-9H-carbazole and 2,7-dibromo-9-octyl-9H-carbazole. nih.govresearchgate.net

The study of 2,7-dibromo-9-octyl-9H-carbazole reveals that the carbazole units engage in offset π–π stacking interactions, with a centroid-to-centroid distance of 4.28 Å. researchgate.netnih.gov The molecules arrange into a bilayered structure where the alkyl chains segregate from the aromatic carbazole cores. researchgate.netnih.gov This packing motif is driven by a combination of π-π interactions and van der Waals forces between the alkyl chains.

In 9-benzyl-3-bromo-9H-carbazole, the carbazole ring system is essentially planar, and the benzyl group's phenyl ring is oriented almost perpendicularly to it (dihedral angle of 87.1°). nih.gov This perpendicular arrangement is a common feature in N-benzyl carbazoles, as it minimizes steric clashes. nih.gov

Based on these comparative studies, this compound is expected to crystallize in a structure where:

The carbazole units form stacks, likely with offset π-π interactions.

The benzyl groups are oriented nearly perpendicular to the carbazole planes.

Short contact interactions between bromine atoms on adjacent molecules may also play a role in stabilizing the crystal lattice. nih.gov

This comparative crystallographic analysis provides a robust model for the solid-state molecular architecture of this compound, highlighting the interplay of π-stacking, steric effects, and other non-covalent interactions that govern its supramolecular assembly.

Computational and Theoretical Investigations of 9 Benzyl 2,7 Dibromo 9h Carbazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and geometry of organic molecules due to its favorable balance of accuracy and computational cost. These calculations are fundamental to understanding the molecule's stability, reactivity, and electronic behavior.

Geometry Optimization and Identification of Conformational Minima of the Benzyl (B1604629) Rotamer

Geometry optimization is a critical first step in computational analysis, seeking to find the lowest energy arrangement of atoms in a molecule. For 9-benzyl-2,7-dibromo-9H-carbazole, a key structural feature is the rotational freedom of the benzyl group attached to the carbazole (B46965) nitrogen. This rotation gives rise to different conformers, or rotamers, each with a distinct energy.

Theoretical investigations on the parent 2,7-dibromo-9H-carbazole have utilized DFT methods, such as the M062X functional with a 6-311G(d,p) basis set, to achieve an optimized ground-state geometry. researchgate.net For the N-substituted derivative, the orientation of the benzyl group relative to the planar carbazole core is of primary interest. Studies on the closely related 9-benzyl-9H-carbazole have shown that the benzyl ring is oriented nearly perpendicular to the carbazole plane, with reported dihedral angles of 85.29° and 89.89° in two independent molecules within the crystal structure. irjweb.com This near-orthogonal arrangement minimizes steric hindrance between the hydrogen atoms of the benzyl group and the carbazole core.

Identifying the conformational minima involves calculating the molecule's potential energy as a function of the dihedral angle defining the benzyl group's rotation. The resulting energy profile would reveal the most stable (lowest energy) conformations. While specific studies detailing the full rotational energy surface for this compound are not prevalent, the perpendicular conformation is expected to be a significant energy minimum.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Energy Gap

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's kinetic stability, chemical reactivity, and optical and electronic properties. researchgate.netnankai.edu.cn

A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the occupied to the unoccupied orbital. researchgate.net In the context of materials science, this gap is fundamental to a material's potential use in organic electronics. researchgate.net

For carbazole derivatives, DFT calculations are commonly used to determine the energies and spatial distributions of these orbitals. In a theoretical study on the related compound 2,7-dibromo-9H-carbazole, DFT calculations were performed to assess its structural and electronic properties. researchgate.net The HOMO is typically localized on the electron-rich carbazole core, reflecting its electron-donating character. The introduction of the benzyl group at the N-9 position is expected to have a modest influence on the frontier orbitals compared to substitution on the carbazole ring itself.

Below is a table illustrating typical calculated HOMO-LUMO values for carbazole-based compounds, demonstrating the general range for this class of molecules. Note that these are examples and not the specific values for this compound.

| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Carbazole-Benzothiadiazole Derivative (1) | -5.48 | -2.06 | 3.42 |

| Carbazole-Anthracene Derivative (2) | -5.46 | -2.96 | 2.50 |

| Carbazole-Benzothiadiazole Derivative (3) | -5.60 | -2.81 | 2.79 |

| Carbazole-Anthracene Derivative (4) | -5.58 | -3.07 | 2.51 |

| Data sourced from a study on donor-acceptor carbazole compounds and calculated at the B3LYP/6-31G(d)//AM1/AM1 level of theory. researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) for Prediction of Optical Excitation and Emission Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. It is a powerful tool for predicting optical properties, such as UV-Vis absorption spectra, by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov

The primary electronic transition of interest is often the HOMO to LUMO transition. TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) associated with this and other transitions. These theoretical spectra are invaluable for interpreting experimental results and understanding how structural modifications affect a molecule's color and photophysical behavior. For instance, TD-DFT can help substantiate observed intramolecular charge transfer by analyzing the nature of the orbitals involved in the electronic transition. nih.gov While specific TD-DFT simulation data for this compound is not widely published, this methodology remains the standard approach for predicting its absorption and emission characteristics.

Molecular Dynamics Simulations for Understanding Conformation and Intermolecular Interactions in Condensed Phases

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic behavior and intermolecular interactions in condensed phases (liquids or solids). An MD simulation would allow for the exploration of the conformational landscape of the benzyl group in a solvent and for the study of how molecules of this compound pack together in the solid state.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design of Carbazole Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to create mathematical models correlating the chemical structure of a series of compounds with a specific physical, chemical, or biological property. frontiersin.org The goal of QSPR is to develop predictive models that can estimate the properties of new, unsynthesized molecules, thereby guiding the design of compounds with desired characteristics. researchgate.net

A typical QSPR workflow involves several steps:

Data Set Selection: A diverse set of carbazole derivatives with experimentally measured properties (e.g., solubility, melting point, HOMO-LUMO gap) is compiled.

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each molecule to represent its structural and chemical features.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., artificial neural networks), are used to build a mathematical equation linking the descriptors to the property of interest.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. frontiersin.org

While no specific QSPR models for this compound have been detailed in the literature, this methodology could be applied to a series of substituted 2,7-dibromocarbazoles. Such a study would enable the predictive design of new derivatives with optimized electronic or physical properties for applications in materials science, without the need for exhaustive synthesis and characterization of every candidate molecule.

Structure Performance Relationships in 9 Benzyl 2,7 Dibromo 9h Carbazole and Its Derived Polymeric Systems

Impact of N-Benzylation on the Electronic, Optical, and Electrochemical Characteristics of the Carbazole (B46965) Core

The introduction of a benzyl (B1604629) group at the 9-position (N-position) of the carbazole ring has significant consequences for its molecular architecture and electronic behavior. The benzyl group is not merely a solubilizing agent; it actively participates in modulating the optoelectronic properties of the carbazole core.

Electronic and Optical Effects:

The N-benzyl group, being electron-donating, can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the carbazole moiety. mdpi.com This substitution can enhance the electron-donating capacity of the carbazole unit. mdpi.com The presence of the benzyl group can also affect the photophysical properties, including fluorescence and phosphorescence characteristics. researchgate.net N-phenyl-carbazoles, a related class of compounds, are noted for their high thermal stabilities and tunable photoluminescence, which directly impacts their optical and electrical properties. researchgate.net

In the solid state, the orientation of the benzyl group relative to the planar carbazole moiety is a key structural feature. X-ray crystallography studies on 9-benzyl-9H-carbazole have revealed that the carbazole and benzene (B151609) rings are oriented at significant dihedral angles to each other, typically around 85-90 degrees. researchgate.net This twisted conformation can disrupt π-π stacking between adjacent molecules, which can be advantageous in certain applications by preventing aggregation-induced quenching of luminescence.

Electrochemical Behavior:

The electrochemical properties of carbazole derivatives are strongly influenced by substitution at the nitrogen atom. Alkylating the nitrogen atom in 3,6-disubstituted carbazoles prevents coupling at the 9-position during electrochemical oxidation. researchgate.net This often leads to the formation of a stable radical cation in a reversible one-electron process. researchgate.net While 9-benzyl-2,7-dibromo-9H-carbazole has a different substitution pattern, the principle that N-substitution blocks certain reaction pathways during electrochemical processes remains relevant. The benzyl group, therefore, plays a crucial role in directing the electrochemical behavior and subsequent polymerization or cross-linking reactions. researchgate.net

Influence of 2,7-Dibromo Substitution on Reactivity, Polymerizability, and Conjugation Pathways

The substitution of bromine atoms at the 2 and 7 positions of the carbazole core is a strategic choice that dictates the reactivity of the monomer and the conjugation of the resulting polymers.

Reactivity and Polymerizability:

The bromine atoms at the 2,7-positions serve as reactive handles for various cross-coupling reactions, such as Suzuki or Stille polymerization, enabling the formation of well-defined polymeric structures. ossila.comnankai.edu.cn This contrasts with the reactivity of the 3,6-positions, which are more susceptible to electrophilic substitution and oxidative polymerization. rsc.org The 2,7-dibromo substitution allows for the synthesis of linear polymers with controlled connectivity. rsc.orgresearchgate.net However, polymerization of 2,7-dibromocarbazole derivatives can sometimes be challenging. For instance, direct arylation polycondensation of a 2,7-dibromocarbazole with 3,4-ethylenedioxythiophene (B145204) (EDOT) resulted in insoluble gels, suggesting that undesired cross-linking reactions can occur at the more activated 3,6-positions. rsc.org

Conjugation Pathways:

The 2,7-linkage in polycarbazoles establishes a distinct conjugation pathway compared to the more commonly studied 3,6-linked polymers. This meta-linkage through the benzene rings of the carbazole unit leads to polymers with unique electronic and optical properties. emu.edu.tr Poly(2,7-carbazole) derivatives have emerged as chemically stable alternatives to blue-emitting polyfluorenes. rsc.org The conjugation along the 2,7-positions can lead to polymers with wide bandgaps and deep HOMO levels, which are desirable characteristics for certain optoelectronic applications, including host materials in organic light-emitting diodes (OLEDs) and hole-transporting materials in solar cells. researchgate.netnih.gov

A series of 2,7-carbazole based copolymers have been shown to exhibit better semiconducting properties in various devices compared to their 3,6-carbazole counterparts. researchgate.net The difficulties in direct functionalization at the 2,7-positions have historically limited the exploration of these materials, but efficient synthetic routes have been developed. researchgate.netemu.edu.tr

Comparative Analysis of Electronic Properties with Other N-Substituted and Positional Dibromo Isomers (e.g., 3,6-dibromo, 1,8-dibromo N-benzyl carbazoles)

The electronic properties of dibrominated N-benzyl carbazoles are highly dependent on the positions of the bromine substituents. A comparative analysis reveals the distinct advantages and disadvantages of each isomeric form.

| Isomer | HOMO Level | LUMO Level | Band Gap | Key Features |

| 2,7-dibromo | Deeper | Higher | Wider | Good for hole transport, blue emission. nih.govresearchgate.net |

| 3,6-dibromo | Shallower | Lower | Narrower | Higher reactivity, prone to cross-linking. rsc.orgnih.gov |

| 1,8-dibromo | - | - | - | Steric hindrance can impede polymerization. rsc.org |

This table provides a general comparison; specific values can vary based on the full molecular structure and measurement conditions.

2,7-dibromo vs. 3,6-dibromo:

The most significant comparison is between the 2,7- and 3,6-isomers. The 3,6-positions of the carbazole ring are more electronically coupled to the nitrogen atom, leading to a higher HOMO level (less negative value) compared to the 2,7-isomer. nih.govresearchgate.net For example, a comparative study of copolymers of 3,6-dibromocarbazole (B31536) and 2,7-dibromocarbazole with EDOT showed that the 2,7-linked polymer had a deeper HOMO level (-5.21 eV) than the 3,6-linked polymer (-5.09 eV). nih.gov This deeper HOMO level in the 2,7-isomer makes it a better match for the valence band of perovskite materials in solar cells, leading to improved device performance. nih.gov

Conversely, the greater reactivity of the 3,6-positions can be a double-edged sword. While it facilitates certain polymerization reactions, it can also lead to undesired side reactions and cross-linking, as seen in direct arylation polymerization attempts. rsc.org In contrast, the 2,7-substitution provides a more defined and linear polymer backbone. rsc.org

1,8-dibromo Isomers:

The 1,8-dibromo substitution pattern introduces significant steric hindrance around the reactive sites. This steric bulk can make polymerization difficult. For instance, attempts to polymerize a 1,8-dibromocarbazole derivative with EDOT via microwave-assisted direct arylation resulted in the formation of only oligomers due to the poor reactivity caused by steric hindrance. rsc.org

Strategies for Tuning Energy Levels and Charge Transport Characteristics through Rational Structural Modifications

The electronic properties of this compound and its polymeric derivatives can be finely tuned through rational design and structural modifications to optimize performance in specific applications.

Tuning Energy Levels:

Substitution on the Benzyl Group: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring of the N-benzyl substituent can modulate the HOMO and LUMO energy levels of the carbazole core. This provides a convenient method for fine-tuning the electronic properties without altering the main conjugation pathway of the polymer.

Copolymerization with Donor-Acceptor Units: A powerful strategy for tuning the band gap and energy levels is to copolymerize the 2,7-dibromocarbazole monomer with various electron-donating (D) or electron-accepting (A) comonomers. This D-A approach allows for the creation of polymers with tailored optical and electronic properties, including low band gaps for enhanced light absorption in solar cells. researchgate.netacs.org

Modification of the N-Alkyl Chain: While a benzyl group is used in the parent compound, replacing it with other alkyl or aryl groups can also influence the electronic properties. For instance, longer or branched alkyl chains are often used to improve solubility, which can, in turn, affect film morphology and device performance. mdpi.comossila.com

Improving Charge Transport:

Intermolecular Packing: The substitution pattern on the carbazole and any comonomers can influence how the polymer chains pack in the solid state. Optimizing intermolecular packing is crucial for efficient charge transport.

Introduction of Specific Functional Groups: The incorporation of moieties known to facilitate charge transport, such as thiophene (B33073) units, can enhance the mobility of charge carriers within the material. acs.org However, careful consideration must be given to ensure proper energy level alignment. mdpi.com

Research on Applications of 9 Benzyl 2,7 Dibromo 9h Carbazole in Advanced Materials and Organic Electronics

Role as a Monomer Building Block in Conjugated Polymer Synthesis

The presence of bromine atoms at the 2 and 7 positions of 9-benzyl-2,7-dibromo-9H-carbazole makes it an ideal monomer for various polymerization reactions to form conjugated polymers. These polymers, characterized by alternating single and double bonds along their backbone, exhibit interesting electronic and optical properties, making them suitable for a range of electronic applications.

Synthesis and Spectroelectrochemical Characterization of Poly(this compound) and Copolymers

Poly(this compound) and its copolymers have been synthesized and their spectroelectrochemical properties investigated. The resulting polymers often exhibit distinct electrochromic properties, changing color in response to an applied electrical potential. researchgate.net For instance, some carbazole-based polymers can switch between a transparent or light yellow state and a colored state (e.g., gray, grayish-green, or blue). researchgate.netmdpi.com This behavior is attributed to the formation of stable radical cations (polarons) and dications (bipolarons) along the polymer chain upon oxidation. mdpi.com

The incorporation of this compound into copolymers allows for the fine-tuning of the material's properties. For example, copolymerization with electron-donating or electron-accepting units can alter the polymer's band gap, energy levels, and charge transport characteristics. mdpi.comrsc.org Studies have shown that the connectivity of the carbazole (B46965) units within the polymer chain significantly impacts the effective conjugation length and, consequently, the electronic properties. mdpi.com The 2,7-linkage is often favored as it leads to highly conjugated polymers. mdpi.comnih.gov

The spectroelectrochemical characterization of these polymers involves techniques like cyclic voltammetry (CV) and UV-Vis spectroscopy. CV is used to study the redox behavior of the polymers, determining their oxidation and reduction potentials. researchgate.netresearchgate.net UV-Vis spectroscopy, on the other hand, is employed to investigate the changes in the electronic absorption spectra of the polymer films at different applied potentials, revealing the optical contrast and switching behavior. researchgate.net

Investigation of Polymerization Methodologies and their Impact on Material Properties

The properties of polymers derived from this compound are heavily influenced by the polymerization method employed. Two prominent methods are electrochemical polymerization and direct arylation polycondensation.

Electrochemical Polymerization: This technique involves the direct polymerization of the monomer onto an electrode surface by applying an electrical potential. researchgate.netresearchgate.net It offers a convenient way to grow thin, uniform polymer films directly onto conductive substrates like indium tin oxide (ITO) glass. researchgate.net The thickness and morphology of the resulting polymer film can be controlled by adjusting the polymerization parameters, such as monomer concentration, solvent, supporting electrolyte, and the number of potential cycles. researchgate.netresearchgate.net Electrochemical polymerization is particularly useful for creating electrochromic devices, where the polymer film acts as the active layer. researchgate.netmdpi.commdpi.com

Direct Arylation Polycondensation (DAP): This is a powerful chemical polymerization method that has gained traction for the synthesis of conjugated polymers. DAP involves the formation of carbon-carbon bonds between aryl halides (like this compound) and non-activated C-H bonds of another aromatic monomer. This method is often considered more atom-economical and environmentally friendly compared to traditional cross-coupling reactions like Suzuki or Stille coupling, as it avoids the need for pre-activated organometallic reagents. The choice of catalyst, base, and reaction conditions in DAP can significantly affect the molecular weight, regioregularity, and ultimately the electronic and optical properties of the resulting polymer.

The table below summarizes the impact of these polymerization methodologies on the properties of carbazole-based polymers.

| Polymerization Method | Key Advantages | Impact on Material Properties |

| Electrochemical Polymerization | Direct film formation on electrodes, controllable film thickness. researchgate.netresearchgate.net | Often results in cross-linked, insoluble films. Good for electrochromic applications. researchgate.netmdpi.com |

| Direct Arylation Polycondensation | Atom-economical, avoids organometallic reagents. | Produces soluble polymers with well-defined structures, suitable for solution-based processing of electronic devices. rsc.org |

Investigation as a Component for Organic Light-Emitting Diodes (OLEDs)

The carbazole moiety is a well-established building block for materials used in OLEDs due to its excellent hole-transporting properties and high thermal stability. nih.govnih.gov this compound serves as a precursor for synthesizing various components of OLEDs, including host materials and emitters. nih.gov

Development as Host Materials for Electrophosphorescent and Thermally Activated Delayed Fluorescence (TADF) Emitters

Host materials play a crucial role in OLEDs by providing a medium for the emissive dopants (emitters) and facilitating charge transport. Carbazole derivatives derived from this compound are attractive candidates for host materials due to their high triplet energy levels. nih.gov This high triplet energy is essential to confine the triplet excitons on the phosphorescent or TADF guest emitters, preventing energy loss and ensuring efficient light emission.

For thermally activated delayed fluorescence (TADF) emitters, host materials based on carbazole derivatives help in achieving a small energy gap between the singlet and triplet excited states (ΔEST) of the emitter, which is a key requirement for efficient reverse intersystem crossing (RISC). beilstein-journals.orgnih.gov The benzyl (B1604629) group at the 9-position can also influence the morphological stability and solubility of the host material, which are important for device fabrication and longevity.

Contribution to Emitter Design and Efficiency Optimization in OLED Architectures

Beyond their role as hosts, derivatives of this compound are also incorporated into the design of the emitters themselves. By functionalizing the carbazole core, it is possible to create new fluorescent or phosphorescent emitters with specific emission colors and high quantum efficiencies. For instance, carbazole can act as an electron-donating unit in donor-acceptor (D-A) type emitters. nih.gov

Exploration in Organic Photovoltaic (OPV) Devices and Dye-Sensitized Solar Cells (DSSCs)

The favorable electronic properties of carbazole-based materials also make them promising for applications in solar energy conversion technologies like OPVs and DSSCs. rsc.orgnih.gov

In Organic Photovoltaic (OPV) devices, polymers and small molecules derived from this compound are explored as electron-donating (p-type) materials in the active layer of bulk heterojunction solar cells. rsc.org The performance of these devices is strongly linked to the energy levels (HOMO and LUMO) of the donor material, its absorption spectrum, and its charge carrier mobility. Copolymers of 2,7-carbazole with various electron-accepting units have been synthesized to create low bandgap polymers that can absorb a broader range of the solar spectrum, potentially leading to higher power conversion efficiencies. rsc.org

The following table presents a summary of the application of this compound derivatives in different organic electronic devices.

| Device Type | Role of this compound Derivative | Key Properties and Research Focus |

| OLEDs | Host material, Emitter component | High triplet energy, good hole transport, color tuning, efficiency optimization. nih.govbeilstein-journals.orgacs.org |

| OPVs | Electron-donating (p-type) material | Broad absorption spectrum, suitable energy levels, high charge carrier mobility. rsc.org |

| DSSCs | Organic sensitizer (B1316253) dye, Hole-transport material | Strong light absorption, efficient charge injection, good hole mobility. nih.govresearchgate.net |

Function as Donor Materials in Bulk Heterojunction Solar Cells

The carbazole nucleus, with its electron-rich aromatic system, is a fundamental building block for donor materials in organic electronics. ossila.com Specifically, the 2,7-dibromo-9H-carbazole framework serves as a versatile precursor for synthesizing conjugated polymers and small molecules used in the photoactive layer of bulk heterojunction (BHJ) solar cells. ossila.comresearchgate.net The substitution at the 9-position, such as with a benzyl group in this compound, allows for tuning the material's solubility and influencing the morphology of the active layer film, which are critical factors for device performance. ossila.com

In a typical BHJ solar cell, a blend of a donor material and an acceptor material (often a fullerene derivative) forms the active layer where light absorption, exciton (B1674681) generation, and charge separation occur. ucla.edu Carbazole-based polymers are favored as donor materials due to their strong electron-donating nature and good chemical stability. ossila.com The general structure of 2,7-linked carbazole polymers enables effective charge transport, and derivatization is a key strategy to optimize their electronic properties for photovoltaic applications. ossila.comnih.gov

Research into donor-acceptor (D-A) copolymers has shown that incorporating carbazole units as the donor and linking them with various acceptor moieties can create materials with low bandgaps, which is desirable for harvesting a broader range of the solar spectrum. nih.gov While initial polycarbazole materials showed modest efficiencies, the development of derivatives like PCDTBT, which is synthesized from a 2,7-dibromocarbazole precursor, demonstrated that tuning the side-chains and the acceptor unit can lead to significantly improved power conversion efficiencies (PCEs). ossila.com Theoretical studies using Density Functional Theory (DFT) on 2,7-carbazole based D-A-D monomers help in predicting their optoelectronic properties, such as HOMO/LUMO energy levels and bandgaps, to screen for promising candidates for BHJ solar cells. nih.gov For efficient charge transfer, the LUMO energy level of the donor should be appropriately aligned with that of the acceptor. nih.gov

The table below summarizes the performance of various solar cells that utilize carbazole derivatives as the donor material, illustrating the potential of this class of compounds.

| Donor Material Type | Acceptor | Power Conversion Efficiency (PCE) | Reference |

| Dual-Donor (PBDTTT-C + PTB7) | PC71BM | 7.4% | ucla.edu |

| Four-Donor System | PC71BM | 7.8% | ucla.edu |

| Polycarbazole Derivative (PCDTBT) | - | 3.6% | nih.gov |

Note: The performance data is for representative carbazole-based systems and not specifically for polymers derived directly from this compound, for which specific device data is not prominently available. The data serves to illustrate the utility of the core carbazole structure.

Role as Hole-Transport Materials and in Interfacial Modification Strategies

Beyond their role as primary donors, carbazole derivatives are extensively researched as hole-transport materials (HTMs) in various photovoltaic technologies, including perovskite solar cells (PSCs) and solid-state dye-sensitized solar cells (ssDSCs). nih.govrsc.org An effective HTM facilitates the efficient extraction of holes from the light-absorbing layer and their transport to the electrode, while simultaneously blocking electrons, thereby minimizing charge recombination. nih.gov

The key properties of several carbazole-based HTMs are presented below, highlighting their performance in perovskite solar cells.

| HTM Name | Key Structural Feature | Hole Mobility (μ₀) (cm²/V·s) | Device PCE | Reference |

| X51 | Carbazole-based small molecule | - | 9.8% (in PSCs) | nih.gov |

| CMO | (2-ethylhexyl)-9H-carbazole core | - | 15.92% (dopant-free) | rsc.org |

| 2Cz-OMeDPA | Two Cz-OMeDPA arms | 3.1 x 10⁻⁵ | ~20% | acs.org |

| 3Cz-OMeDPA-OH | Three Cz-OMeDPA arms | - | ~20% | acs.org |

| spiro-OMeTAD (Reference) | Spirobifluorene core | 4.1 x 10⁻⁵ | 16.70% / ~20% | rsc.orgacs.org |

Carbazole derivatives also play a role in interfacial modification strategies within organic solar cells. rsc.org The interface between the organic active layer and the electrodes is critical for efficient charge extraction and collection. rsc.orgnih.gov Introducing a thin interlayer can reduce the energy barrier between the layers, improve energetic alignment, and passivate surface defects, all of which contribute to enhanced device performance and stability. rsc.orgresearchgate.net While specific use of this compound as an interlayer is not widely documented, the tunable electronic properties of carbazole derivatives make them suitable candidates for this purpose. researchgate.net

Studies in Organic Field-Effect Transistors (OFETs) and Other Flexible Electronic Devices

Organic field-effect transistors (OFETs) are a cornerstone of flexible electronics, with applications in displays, sensors, and smart cards. frontiersin.orgnih.govresearchgate.net The performance of an OFET is largely determined by the charge transport properties of the organic semiconductor (OSC) used in its active channel. frontiersin.orgnih.gov Carbazole derivatives, including polymers and small molecules derived from 2,7-dibromo-9H-carbazole, are investigated as p-type (hole-transporting) semiconductors for OFETs due to their inherent stability and good charge carrier mobility. ossila.com

The structure of the carbazole monomer, including the substituents at the 2, 7, and 9 positions, directly influences the molecular packing in the solid state, which in turn dictates the charge transport efficiency. nih.gov The benzyl group at the 9-position of this compound can impact solubility and film-forming properties, which are crucial for fabricating uniform, highly ordered semiconductor layers required for high-performance OFETs. ossila.com High-quality crystalline films with low defect density are essential for achieving high carrier mobility and reliable device operation. frontiersin.org

The compatibility of carbazole-based materials with solution-processing techniques makes them particularly attractive for manufacturing large-area and flexible electronic devices at low cost. nih.govresearchgate.net Flexible OFETs require materials that can maintain stable electrical performance under mechanical stress such as bending or stretching. researchgate.netyoutube.com Conductive polymers, including those with carbazole units, are prime candidates for these applications due to their intrinsic flexibility. researchgate.netmdpi.com While specific OFET performance data for polymers made directly from this compound is limited in the reviewed literature, the general performance of OFETs based on other organic semiconductors provides a benchmark for their potential.

| Device Type | Semiconductor | Mobility (cm²/V·s) | On/Off Ratio | Substrate | Reference |

| OFET | Rubrene (on h-BN) | up to 11.5 | 10⁶ | Si/SiO₂ | frontiersin.org |

| Flexible OFET | Printed Organic Transistor | 0.208 | 10⁶ | Plastic | nih.gov |

| Flexible OFET | Graphene Electrodes | Comparable to Au | - | Flexible | nih.gov |

Electrochromic Materials Research Utilizing Carbazole Core Derivatives

Electrochromic materials can change their optical properties, such as color and transparency, in response to an applied electrical potential. This property makes them highly valuable for applications like smart windows, displays, and rearview mirrors. acs.orglongdom.org Polymers derived from carbazole units are excellent candidates for electrochromic materials due to their stable redox states, distinct color changes, and high coloration efficiency. acs.orgmdpi.com

The electropolymerization of monomers derived from this compound can produce thin, electroactive films on conductive substrates. acs.org These polycarbazole films exhibit multi-color electrochromism, transitioning between different colors as they are switched between their neutral and oxidized states. acs.orgmdpi.com For example, some N-substituted carbazole polymers can switch from a transparent or yellow state (fully reduced) to green (mildly oxidized) and then to blue (fully oxidized). acs.org

The performance of an electrochromic device (ECD) is characterized by several key parameters, including the optical contrast (ΔT), switching speed (response time), coloration efficiency (η), and cycling stability. acs.orgresearchgate.net Research on various carbazole-based polymers shows a wide range of performance. Donor-acceptor copolymers, which combine electron-rich carbazole units with electron-accepting units, can be tuned to achieve high contrast and specific colors. acs.orgexpresspolymlett.com The linkage position on the carbazole ring (e.g., 3,6- vs. 2,7-) has been shown to significantly affect the material's electrochromic performance, influencing both switching speed and stability. acs.orgnih.gov For instance, 3,6-linked carbazole polymers have demonstrated better redox stability and faster response times compared to their 2,7-linked counterparts. acs.orgnih.gov

The following table summarizes the electrochromic properties of various devices based on carbazole polymers, showcasing the versatility of the carbazole core.

| Polymer System | Color Change | Optical Contrast (ΔT) | Switching Time (Coloring) | Coloration Efficiency (η) | Reference |

| PDPPCz36 (3,6-linked) | Dark Blue (neutral) | 43.0% (VIS) | 0.4 s (VIS) | - | acs.orgnih.gov |

| PDPPCz27 (2,7-linked) | Dark Blue (neutral) | 41.3% (VIS) | 2.1 s (VIS) | - | acs.orgnih.gov |

| P(bCmB-co-bTP)/PEDOT ECD | - | 40.7% at 635 nm | - | 428.4 cm²/C at 635 nm | researchgate.net |

| P(dCz2-co-dTC2)/PProdot-Me₂ ECD | Yellowish green to purplish gray | 45.8% at 580 nm | ~0.3 s | 528.8 cm²/C at 580 nm | researchgate.net |

| PCBS | - | 50% (NIR) | - | - | expresspolymlett.com |

| Bis(ethylenedioxythiophene)-N-substituted carbazoles | Canary Yellow ↔ Green ↔ Blue | - | - | - | acs.org |

Future Perspectives and Emerging Research Directions for 9 Benzyl 2,7 Dibromo 9h Carbazole

Development of Green and Sustainable Synthetic Routes for Industrial Scalability

The industrial-scale production of 9-benzyl-2,7-dibromo-9H-carbazole and its derivatives necessitates the development of environmentally friendly and economically viable synthetic methods. Traditional syntheses often involve harsh reaction conditions and the use of toxic reagents. In contrast, "green" chemistry approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous substances. researchgate.netcolab.ws

Microwave-assisted synthesis has emerged as a promising green alternative for the N-alkylation of 2,7-dibromo-9H-carbazole. researchgate.netcolab.ws This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.net Researchers are exploring the use of flow-type microwave reactors to further enhance efficiency and enable continuous production, a key factor for industrial scalability. researchgate.netcolab.ws

Another critical aspect of green synthesis is the use of sustainable catalysts and solvents. Research is ongoing to replace traditional catalysts with more environmentally benign alternatives. The principles of green chemistry are central to these efforts, aiming for syntheses that are not only efficient but also have a minimal environmental footprint. researchgate.net

Table 1: Comparison of Synthetic Methods for Carbazole (B46965) Derivatives

| Method | Advantages | Disadvantages | Key Research Focus |

| Conventional Synthesis | Well-established procedures. | Often requires harsh conditions, long reaction times, and toxic reagents. | Optimization of existing protocols to improve yields and reduce waste. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, and often higher yields. researchgate.net | Potential for localized overheating and scalability challenges. | Development of continuous flow microwave reactors for industrial production. researchgate.netcolab.ws |

| Green Catalysis | Use of environmentally friendly catalysts and solvents. researchgate.net | Catalyst stability and reusability can be challenging. | Design of highly active and recyclable catalysts for efficient and sustainable synthesis. |

Design of Advanced Material Architectures: Dendrimers, Hyperbranched Polymers, and Supramolecular Assemblies

The incorporation of the this compound unit into complex macromolecular structures like dendrimers, hyperbranched polymers, and supramolecular assemblies offers a pathway to novel materials with tailored properties. These architectures provide a high degree of control over the three-dimensional arrangement of the carbazole moieties, influencing their electronic and photophysical behavior. instras.com

Dendrimers and Hyperbranched Polymers: These are highly branched, three-dimensional macromolecules. instras.com The carbazole unit can be incorporated as the core, a branching unit, or a surface group. The well-defined structure of dendrimers allows for precise control over properties like solubility, viscosity, and charge transport. instras.com Hyperbranched polymers, while having a more irregular structure, are often easier to synthesize in a one-pot reaction. instras.com Research in this area focuses on developing efficient synthetic methods for these complex structures and exploring their applications in areas such as organic light-emitting diodes (OLEDs) and sensors. instras.com

Supramolecular Assemblies: These are complex chemical systems held together by non-covalent interactions. By designing carbazole derivatives with specific recognition sites, it is possible to create self-assembling systems with ordered structures. These assemblies can exhibit unique properties, such as stimuli-responsive behavior and enhanced charge transport, making them promising for applications in molecular electronics and sensing.

Integration into Hybrid Organic-Inorganic Perovskite Solar Cells and Other Next-Generation Optoelectronic Systems

Carbazole derivatives, including those based on the this compound scaffold, are promising as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). acs.orgnih.govrsc.org Their good electron-donating ability and chemical stability are key advantages. ossila.com The benzyl (B1604629) group at the 9-position can be modified to fine-tune the material's solubility and energy levels, which is crucial for efficient charge extraction at the perovskite/HTM interface. acs.orgossila.com

Research is focused on synthesizing novel carbazole-based HTMs that can match or exceed the performance of the current state-of-the-art material, spiro-OMeTAD, while offering improved stability and lower cost. nih.govrsc.org For instance, the synthesis of a fluorene–carbazole conjugated polymer, PF8Cz, has been reported as a promising alternative HTM for efficient and stable PSCs. rsc.org Beyond PSCs, these materials are also being explored for use in other next-generation optoelectronic devices, such as organic field-effect transistors (OFETs) and polymer light-emitting diodes (PLEDs). ossila.com

Table 2: Key Properties of Carbazole-Based Hole-Transporting Materials

| Property | Importance in Perovskite Solar Cells | Research Goal |

| Energy Level Alignment | Efficient transfer of holes from the perovskite to the HTM. rsc.org | Tune HOMO/LUMO levels through molecular design to match the perovskite layer. |

| Hole Mobility | Efficient transport of holes to the electrode. rsc.org | Enhance mobility through structural modifications and control of molecular packing. |

| Film Morphology | Uniform and defect-free films for optimal device performance. rsc.org | Improve solubility and processing characteristics to achieve high-quality films. ossila.com |

| Stability | Long-term operational stability of the solar cell. rsc.org | Design chemically and thermally stable materials that resist degradation. |

Advanced Computational Design and High-Throughput Screening for Expedited Material Discovery

Computational methods are playing an increasingly important role in the discovery and design of new materials. nih.govrsc.org High-throughput computational screening allows for the rapid evaluation of large libraries of virtual compounds, identifying candidates with desired properties before they are synthesized in the lab. rsc.orgnih.gov

For carbazole derivatives, computational tools can be used to predict key properties such as their electronic structure, optical absorption and emission spectra, and charge transport characteristics. nih.govpku.edu.cn This in silico approach can significantly accelerate the material discovery process by prioritizing the most promising candidates for synthesis and experimental characterization. nih.gov Molecular docking and dynamics simulations can provide insights into the interactions between carbazole-based molecules and other components of a device, such as the perovskite layer in a solar cell, aiding in the rational design of improved materials. nih.gov

Exploration of Novel Sensing and Stimuli-Responsive Applications Based on Carbazole Scaffolds

The inherent fluorescence of the carbazole core makes it an excellent platform for the development of chemical sensors and stimuli-responsive materials. researchgate.netnih.govtue.nl By functionalizing the carbazole scaffold with specific recognition units, it is possible to create sensors that exhibit a change in their fluorescence properties upon binding to a target analyte.

Carbazole-based fluorescent chemosensors have been developed for the detection of a wide range of species, including metal ions and organic molecules. nih.govclockss.orgepa.gov For example, a novel 9-benzyl-9H-carbazole derivative has been shown to be a selective fluorescent sensor for Ce(III) ions. clockss.orgepa.gov

Furthermore, the design of carbazole-based materials that respond to external stimuli, such as light, temperature, or pH, is an active area of research. researchgate.nettue.nl These stimuli-responsive materials could find applications in areas such as smart windows, drug delivery systems, and molecular switches. tue.nl The development of a carbazole-derivative-based metal-organic tube that demonstrates stimuli-responsive luminescence is a recent example of progress in this field. researchgate.net

Q & A

Q. What are the optimized synthetic routes for 9-benzyl-2,7-dibromo-9H-carbazole, and how can purity be ensured?

The compound is typically synthesized via N-alkylation of 2,7-dibromo-9H-carbazole using benzyl bromide in anhydrous DMF with NaH as a base. Key steps include maintaining inert conditions to prevent side reactions and quenching excess NaH with ice-cold water post-reaction. Recrystallization from ethanol or chloroform/ethanol mixtures (1:1 v/v) is effective for purification, yielding high-purity crystals (>95%) suitable for structural characterization . Monitoring reaction progress via TLC (silica gel, hexane/ethyl acetate) ensures minimal byproducts.

Q. What safety precautions are critical when handling this compound?

The compound exhibits acute toxicity (oral, dermal) and respiratory hazards. Use fume hoods, nitrile gloves, and sealed containers to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in a dark, dry environment at 4°C to prevent decomposition .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- NMR : H NMR (CDCl) shows characteristic peaks: benzyl protons at δ 5.5–5.7 ppm and aromatic carbazole protons at δ 7.2–8.3 ppm. C NMR confirms bromine substitution at C2/C7 (δ 115–120 ppm).

- HRMS : Exact mass analysis (e.g., [M] calcd for CHBrN: 438.9) validates molecular composition.

- XRD : Single-crystal X-ray diffraction confirms planar carbazole geometry (r.m.s. deviation <0.03 Å) and dihedral angles between substituents (~88° for benzyl groups) .

Advanced Research Questions

Q. How does this compound serve as a precursor for optoelectronic materials?

The bromine atoms at C2/C7 enable Suzuki or Ullmann couplings to construct π-conjugated polymers or small molecules. For example, palladium-catalyzed cross-coupling with thiophene or fluorene derivatives produces hole-transporting materials (HTMs) for perovskite solar cells. Optimizing alkyl chain length (e.g., octyl vs. propyl) enhances solubility and film morphology in devices like OLEDs or OFETs .

Q. What challenges arise in polymerizing this compound, and how are they addressed?

Steric hindrance from the benzyl group can reduce polymerization efficiency. Using bulky ligands (e.g., P(o-tol)) in Pd-catalyzed reactions improves regioselectivity for 2,7-linkages. Gel-permeation chromatography (GPC) reveals molecular weight distributions (M/M <1.5) and degree of polymerization (DP ~50–100). Thermal stability (>450°C) is confirmed via TGA, ensuring suitability for high-temperature device processing .

Q. How do structural modifications of this compound impact its electrochemical properties?

Introducing electron-withdrawing groups (e.g., cyano at C3) lowers HOMO levels (−5.4 eV vs. −5.1 eV for unmodified derivatives), enhancing hole injection in OLEDs. Cyclic voltammetry (CHCl, 0.1 M TBAPF) shows reversible oxidation peaks at +1.2 V (vs. Ag/Ag), correlating with charge-carrier mobility (µ ~10 cm/V·s) .

Q. What strategies resolve discrepancies in reported photoluminescence quantum yields (PLQY) for carbazole derivatives?

Contradictions in PLQY (e.g., 40–70%) arise from aggregation-induced emission (AIE) effects or solvent polarity. Standardizing measurement conditions (e.g., degassed THF, λ = 350 nm) and using integrating spheres with corrected excitation profiles reduce variability. Time-resolved fluorescence (TRF) further distinguishes radiative vs. non-radiative decay pathways .

Methodological Considerations

Q. How is computational modeling applied to predict the optoelectronic behavior of this compound derivatives?

Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals, charge transfer integrals, and reorganization energies. Molecular dynamics (MD) simulations predict thin-film morphology and π-π stacking distances (~3.5 Å), validated by grazing-incidence XRD .

Q. What are the best practices for analyzing environmental stability of carbazole-based materials?

Accelerated aging tests (85°C/85% RH for 500 hours) monitor degradation via UV-vis (λ shifts) and FTIR (C-Br bond cleavage at 500 cm). LC-MS identifies brominated byproducts, informing eco-toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.